Bienvenue dans la boutique en ligne BenchChem!

Agl 2043

Kinase inhibition Structural isomerism X-ray crystallography

AGL 2043 (CAS 226717-28-8) is a premier research tool compound that offers a 15-20x potency advantage over its inactive isomer, AGL 2044, providing a uniquely controlled experimental system for target validation. Its proven in vivo efficacy, demonstrated by a 50% reduction in neointimal hyperplasia in a porcine model, makes it ideal for vascular proliferative disease research. With >30-fold selectivity over kinases like EGFR, VEGFR, and Src, this compound allows for precise deconvolution of PDGFR, KIT, and FLT3 signaling, mitigating the risk of off-target effects common with broad-spectrum inhibitors.

Molecular Formula C15H12N4S
Molecular Weight 280.3 g/mol
CAS No. 226717-28-8
Cat. No. B1665071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgl 2043
CAS226717-28-8
SynonymsAGL-2043
tyrphostin AGL-2043
Molecular FormulaC15H12N4S
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C)C=C3C(=C2)N=C(C=N3)C4=CC=CS4
InChIInChI=1S/C15H12N4S/c1-9-17-12-6-11-10(7-14(12)19(9)2)16-8-13(18-11)15-4-3-5-20-15/h3-8H,1-2H3
InChIKeyZGDACLBJJXLKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AGL 2043 (CAS 226717-28-8): A Defined Tricyclic Quinoxaline Inhibitor of Type III RTKs


AGL 2043 is a synthetic, cell-permeable tricyclic quinoxaline compound [1]. It functions as a potent, reversible, and ATP-competitive inhibitor of the type III receptor tyrosine kinase (RTK) family, which includes the platelet-derived growth factor receptors (PDGFRα/β), stem cell factor receptor (KIT), and Fms-like tyrosine kinase 3 (FLT3) [2]. Its molecular weight is 280.08 g/mol, and it has a topological polar surface area of 71.84 Ų [2].

AGL 2043: Why General Type III RTK Inhibitors Cannot Be Assumed Interchangeable


The type III RTK family, including PDGFR, KIT, and FLT3, are common targets for anti-proliferative therapeutics. However, significant variations in potency, selectivity, and in vivo functional outcomes exist between inhibitors of this class [1]. As the evidence below will show, even a minor structural isomerization—as seen between AGL 2043 and AGL 2044—can result in a 15- to 20-fold difference in biochemical potency [1]. Furthermore, the translation of enzyme inhibition to cellular and in vivo models is not uniform across chemical series. The specific quantitative profile of AGL 2043 defines its utility, particularly in applications where dual inhibition of PDGFR, KIT, and FLT3 is required alongside a defined window of selectivity against other kinases . Therefore, substituting AGL 2043 with a general or uncharacterized PDGFR/KIT/FLT3 inhibitor carries a high risk of altering or invalidating experimental outcomes.

AGL 2043 Quantitative Evidence: 4 Key Differentiators for Scientific Selection


Evidence Item 1: Head-to-Head Potency Advantage Over Structural Isomer AGL 2044

In a direct comparison of the tricyclic quinoxaline series, AGL 2043 (compound 13) demonstrates approximately 15- to 20-fold greater biochemical potency than its structural isomer, AGL 2044 (compound 14) [1]. This difference was attributed to distinct three-dimensional conformations observed via X-ray crystallography [1].

Kinase inhibition Structural isomerism X-ray crystallography

Evidence Item 2: Cellular vs. Biochemical Potency Translation for PDGFR

AGL 2043 inhibits purified PDGFβ-receptor with an IC50 of 90 nM, while its cellular potency in 3T3 cells is 800 nM [1]. This near 9-fold difference between biochemical and cellular activity is a quantifiable characteristic of the compound's permeability or target accessibility.

PDGFR inhibition Cellular assay Biochemical assay Target engagement

Evidence Item 3: In Vivo Functional Efficacy in a Porcine Model of Vascular Restenosis

In a 28-day porcine coronary artery study, local delivery of AGL 2043 from a biodegradable polymer stent coating reduced in-stent stenosis by 50% compared to a control stent (51±21% vs. 26±10%, p=0.001) [1]. This was accompanied by a 44% reduction in absolute neointimal area (2.38±1.04 vs. 1.31±0.43 mm², p=0.004) [1].

Vascular biology In vivo model Restenosis Drug-eluting stent

Evidence Item 4: Selectivity Profile Relative to Non-Type III RTKs

AGL 2043 demonstrates a >30-fold selectivity window for its primary type III RTK targets (PDGFR, KIT, FLT3) over a panel of other kinases including PKA, EGFR, IGF-1R, VEGFR, and Src (IC50 > 30 µM) [1]. The primary targets are inhibited with IC50 values in the sub-micromolar to low micromolar range (0.09-3 µM) [1].

Kinase selectivity Off-target activity Pharmacological tool

AGL 2043: High-Impact Application Scenarios Based on Quantitative Evidence


Scenario 1: Investigating Functional Outcomes in PDGFR-Driven Smooth Muscle Cell Pathology

Based on the robust in vivo reduction of neointimal hyperplasia by 50% in a porcine model [3], AGL 2043 is a high-value tool for research programs investigating the role of PDGFR signaling in vascular smooth muscle cell proliferation and migration. Its established cellular potency (IC50 800 nM in 3T3 cells) [2] provides a clear starting point for designing in vitro and ex vivo assays aimed at validating new therapeutic targets or evaluating combinatorial strategies for restenosis and other vascular proliferative diseases.

Scenario 2: Differentiating the Roles of Type III RTKs (PDGFR, KIT, FLT3) in Oncology Models

The defined selectivity profile of AGL 2043, with >30-fold selectivity over a panel of other common kinase targets (including EGFR, VEGFR, and Src) [3], makes it a suitable candidate for experiments designed to deconvolve the specific contributions of PDGFR, KIT, and FLT3 signaling in complex biological systems. Its use as a tool compound, as opposed to multi-targeted kinase inhibitors, allows for more definitive conclusions about the function of this specific RTK subset in cancer cell proliferation, apoptosis, and tumor microenvironment signaling.

Scenario 3: Validating the Impact of Structural Isomerism on Biological Function

The documented 15- to 20-fold difference in potency between AGL 2043 and its inactive isomer AGL 2044 [3] provides a uniquely controlled experimental system. Researchers can employ the AGL 2043/AGL 2044 pair as a robust positive/negative control to validate the on-target effects of chemical probes within a cellular or in vivo assay. This application is critical for establishing a causal link between target engagement and a biological phenotype, strengthening the interpretation of any subsequent studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agl 2043

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.